Ácido 4,4-difluorociclohexanocarboxílico

Descripción general

Descripción

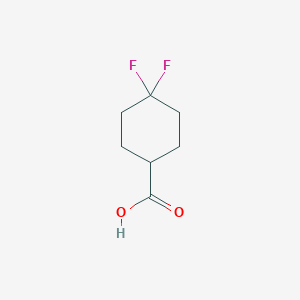

4,4-Difluorocyclohexanecarboxylic acid is a di-substituted cyclohexane carboxylic acid with the molecular formula C7H10F2O2 and a molecular weight of 164.15 g/mol . This compound is characterized by the presence of two fluorine atoms attached to the cyclohexane ring, which significantly influences its chemical properties and reactivity .

Aplicaciones Científicas De Investigación

4,4-Difluorocyclohexanecarboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is utilized in the study of enzyme interactions and metabolic pathways.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly macrolide antibiotics.

Industry: The compound is employed in the production of specialty chemicals and materials.

Mecanismo De Acción

Target of Action

4,4-Difluorocyclohexanecarboxylic acid is primarily used in the synthesis of macrolide antibiotics . Macrolide antibiotics are a class of drugs that target bacterial ribosomes, inhibiting protein synthesis and thereby stopping bacterial growth and reproduction .

Mode of Action

As a precursor in the synthesis of macrolide antibiotics, 4,4-Difluorocyclohexanecarboxylic acid contributes to the overall structure of the final antibiotic molecule . The exact interaction of this compound with its targets during the synthesis process is complex and depends on the specific reactions involved .

Biochemical Pathways

The compound is involved in the biochemical pathways leading to the synthesis of macrolide antibiotics . These antibiotics act on the protein synthesis pathway in bacteria, specifically binding to the 50S subunit of the bacterial ribosome and inhibiting translocation .

Pharmacokinetics

The properties of the final antibiotic product would be influenced by the presence of this compound in its structure .

Result of Action

The ultimate result of the action of 4,4-Difluorocyclohexanecarboxylic acid is the production of macrolide antibiotics . These antibiotics inhibit bacterial protein synthesis, leading to the death or stunted growth of the bacteria .

Action Environment

The action of 4,4-Difluorocyclohexanecarboxylic acid, as a precursor in drug synthesis, is influenced by various factors in the chemical reaction environment . These can include temperature, pH, presence of catalysts, and other reaction conditions .

Análisis Bioquímico

Cellular Effects

Given its role in the synthesis of macrolide antibiotics , it may influence cell function indirectly through the action of these antibiotics. Macrolides can affect cell signaling pathways, gene expression, and cellular metabolism by inhibiting bacterial protein synthesis.

Molecular Mechanism

As a precursor in the synthesis of macrolide antibiotics , its effects at the molecular level are likely mediated by the final antibiotic product. Macrolides exert their effects by binding to the bacterial ribosome, inhibiting protein synthesis, and leading to changes in gene expression.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4,4-Difluorocyclohexanecarboxylic acid can be synthesized from ethyl 4,4-difluorocyclohexanecarboxylate through hydrolysis . The reaction typically involves the use of a strong acid or base to facilitate the hydrolysis process, resulting in the formation of the desired carboxylic acid.

Industrial Production Methods

The industrial production of 4,4-Difluorocyclohexanecarboxylic acid involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often incorporating advanced techniques to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

4,4-Difluorocyclohexanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions include:

Oxidation: Ketones or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted cyclohexane derivatives.

Comparación Con Compuestos Similares

Similar Compounds

- 2,2-Difluorocyclopropanecarboxylic acid

- α,α-Difluorophenylacetic acid

- 2,4-Difluorophenylacetic acid

Uniqueness

4,4-Difluorocyclohexanecarboxylic acid is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical properties and reactivity. The presence of two fluorine atoms at the 4,4-positions enhances its stability and reactivity compared to other similar compounds .

Actividad Biológica

4,4-Difluorocyclohexanecarboxylic acid (CAS No. 122665-97-8) is an organic compound with significant potential in medicinal chemistry and drug discovery. This article reviews its biological activity, synthesis, and applications based on diverse scientific literature.

- Chemical Formula : CHFO

- Molecular Weight : 164.15 g/mol

- Log P (octanol-water partition coefficient) : Varies from 1.29 to 2.74 across different models, indicating moderate lipophilicity, which is favorable for membrane permeability .

1. Pharmacological Applications

4,4-Difluorocyclohexanecarboxylic acid has been investigated for various biological activities:

- Antiviral Activity : In a study focusing on G-protein-coupled receptors (GPCRs), derivatives of this compound were synthesized and showed promising results in inhibiting HIV entry into cells. The compound was used as a building block for bivalent ligands that target both the mu-opioid receptor (MOR) and CCR5, enhancing anti-HIV efficacy significantly .

- Tyrosine Kinase Inhibition : Similar compounds have demonstrated the ability to inhibit tyrosine kinases, which are crucial in many signaling pathways related to cell growth and proliferation. This suggests potential applications in cancer therapy .

2. Toxicological Profile

The compound exhibits a high gastrointestinal absorption rate and is permeable across the blood-brain barrier (BBB), indicating potential central nervous system effects . However, comprehensive toxicological studies are necessary to fully understand its safety profile.

Case Study 1: Synthesis and Characterization

In a study focused on drug discovery, 4,4-difluorocyclohexanecarboxylic acid was utilized as a key intermediate in synthesizing novel ligands targeting GPCRs. The research highlighted the compound's ability to enhance binding affinities when incorporated into larger molecular frameworks designed for specific receptor interactions .

Case Study 2: Antiviral Efficacy

In a recent experimental setup, derivatives of 4,4-difluorocyclohexanecarboxylic acid were evaluated for their ability to inhibit HIV replication in vitro. The results indicated that modifications to the cyclohexane structure could significantly improve antiviral potency compared to unmodified compounds .

Research Findings

Propiedades

IUPAC Name |

4,4-difluorocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2O2/c8-7(9)3-1-5(2-4-7)6(10)11/h5H,1-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYIUDFLDFSIXTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381285 | |

| Record name | 4,4-Difluorocyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122665-97-8 | |

| Record name | 4,4-Difluorocyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122665-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Difluorocyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-difluorocyclohexane-1-carboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VS523UUG56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 4,4-difluorocyclohexanecarboxylic acid a promising candidate for fluorescent probes?

A1: Research has shown that incorporating fluorine atoms into the cyclohexane ring of hydantoin derivatives, like 4,4-difluorocyclohexanecarboxylic acid, enhances their fluorescence properties. [] This is attributed to the electron-withdrawing nature of fluorine, which can influence the molecule's electronic structure and transitions, leading to altered fluorescence behavior. Additionally, the study demonstrated that the fluorescence intensity of 1-amino 4,4-difluorocyclohexanecarboxylic acid significantly increases in the presence of protein molecules, suggesting its potential as a fluorescent probe for studying protein interactions. []

Q2: What are the analytical techniques used to study 4,4-difluorocyclohexanecarboxylic acid and its derivatives?

A2: The research highlights the use of fluorescence spectroscopy as a sensitive technique for determining the concentration of fluorinated hydantoins, including 4,4-difluorocyclohexanecarboxylic acid derivatives, in biological samples like blood serum and urine. [] This technique takes advantage of the enhanced fluorescence properties conferred by the fluorine atoms.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.